

Quantum Chemical Blueprint for Dixylyl Disulfide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Dixylyl disulphide*

Cat. No.: *B1683433*

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An In-depth Exploration of the Computational Analysis of Bis(2,4-dimethylphenyl) Disulfide for Scientific and Pharmaceutical Applications

Abstract

Dixylyl disulfide, specifically the bis(2,4-dimethylphenyl) disulfide isomer, is an organosulfur compound with relevance in various chemical contexts, including as a reference standard in the synthesis of pharmaceuticals. A thorough understanding of its molecular properties, grounded in quantum chemical calculations, is crucial for predicting its reactivity, stability, and potential interactions. This technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for the quantum chemical analysis of dixylyl disulfide. It is intended for researchers, scientists, and professionals in drug development seeking to leverage computational tools for the study of disulfide-containing molecules. This document outlines the key computational protocols, expected molecular properties, and potential reaction pathways, presenting data in a structured and accessible format.

Introduction

Disulfide bonds (-S-S-) are fundamental covalent linkages in chemistry and biology, notably stabilizing the tertiary structure of proteins. In smaller organic molecules like dixylyl disulfide, the nature of this bond and the influence of its aromatic substituents dictate the molecule's overall chemical behavior. Quantum chemical calculations offer a powerful in-silico approach to elucidate the electronic structure, geometry, and energetic properties of such molecules with high precision. This guide details the application of Density Functional Theory (DFT), a widely

adopted quantum mechanical method, for the comprehensive characterization of dixylyl disulfide.

Computational Methodology

A rigorous and well-defined computational protocol is essential for obtaining accurate and reproducible results. The following section details a standard workflow for the quantum chemical modeling of dixylyl disulfide, based on established practices for analogous aromatic disulfides.

Software and Theoretical Level

Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are typically employed for these calculations. Density Functional Theory (DFT) is the method of choice for molecules of this size, providing a favorable balance between computational cost and accuracy. The B3LYP hybrid functional is a commonly used and well-validated functional for organic molecules. For enhanced accuracy, especially in describing non-covalent interactions, dispersion corrections such as Grimme's D3 methodology should be included. A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended for all atoms to ensure a proper description of the electron distribution, particularly around the sulfur atoms.

Experimental Protocol: Computational Workflow

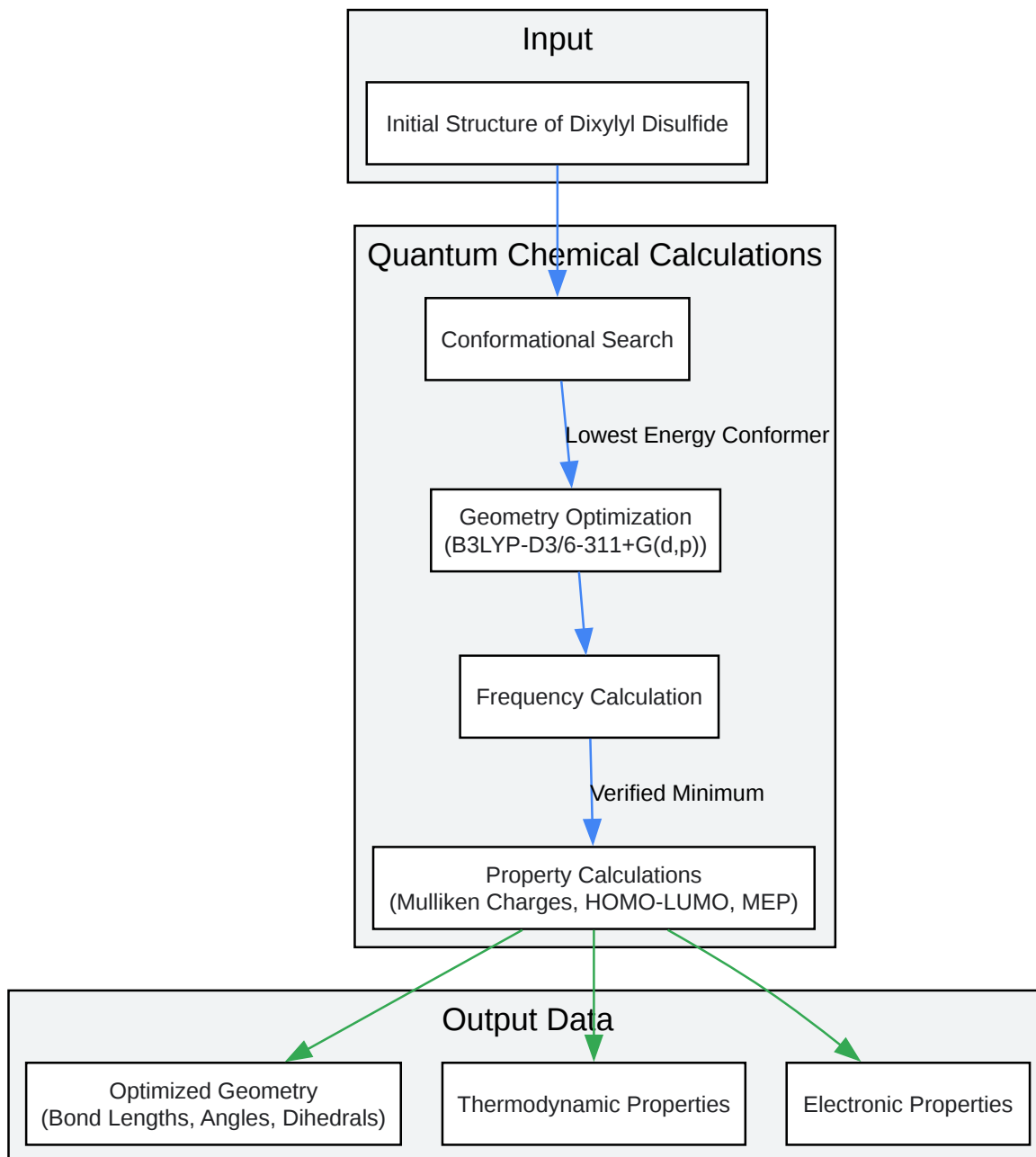
- **Conformational Search:** The initial step involves a thorough conformational search to identify the lowest energy isomer of dixylyl disulfide. This is critical as the rotation around the S-S and C-S bonds can lead to multiple local minima on the potential energy surface.
- **Geometry Optimization:** The most stable conformer is then subjected to a full geometry optimization at the selected level of theory (e.g., B3LYP-D3/6-311+G(d,p)). This process systematically alters the molecular geometry to find the structure with the minimum electronic energy.
- **Frequency Calculation:** A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This calculation also provides

thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

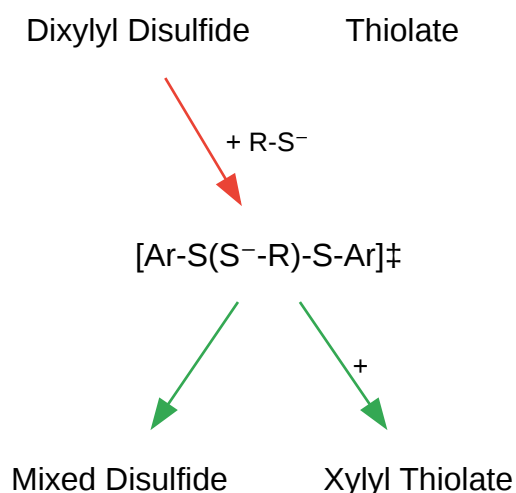
- Property Calculations: Following successful optimization, various molecular properties are calculated. These include:
 - Mulliken Population Analysis: To determine the partial atomic charges.
 - Frontier Molecular Orbital (FMO) Analysis: To calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and to visualize their spatial distribution. The HOMO-LUMO gap is a key indicator of chemical reactivity.
 - Molecular Electrostatic Potential (MEP) Mapping: To visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

The following diagram illustrates the computational workflow for the quantum chemical analysis of dixylyl disulfide.

Computational Workflow for Dixylyl Disulfide Analysis



General Thiol-Disulfide Exchange Mechanism



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